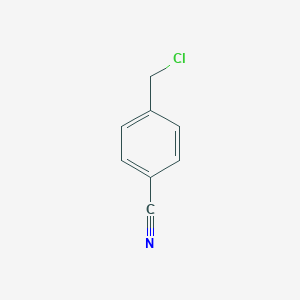

4-(Chloromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLDQJTSMKBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236329 | |

| Record name | 4-(Chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-86-2 | |

| Record name | 4-Cyanobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyanobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Chloromethyl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES52GBM5WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Chloromethyl)benzonitrile physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Chloromethyl)benzonitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information to support its application in synthesis and analysis.

Chemical Identity and Structure

This compound, also known as α-chloro-p-tolunitrile or 4-cyanobenzyl chloride, is an organic compound featuring both a chloromethyl and a nitrile functional group attached to a benzene (B151609) ring.[1][2] This unique structure makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 874-86-2[1][2][3][4][5] |

| Molecular Formula | C₈H₆ClN[1][2][3][6] |

| SMILES | C1=CC(=CC=C1CCl)C#N[3] |

| InChI | InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2[3] |

| InChIKey | LOQLDQJTSMKBJU-UHFFFAOYSA-N[3] |

Physical Properties

The compound is typically a white to off-white crystalline solid at room temperature.[1][7] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 151.59 g/mol | [1][3][4][5][6] |

| Appearance | White needle crystal; Off-white to pale yellow crystalline powder | [1][7] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point | 263 °C | [1][7] |

| Density | 1.18 - 1.19 g/cm³ (Predicted) | [7][8] |

| Flash Point | 111 - 120.2 °C | [8][9] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and acetone | [7][8] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the benzylic chloride. This functional group makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[1]

-

Stability : The compound is reactive with water, liberating toxic gas.[10] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][7] Exposure to moist air or water should be avoided.[10]

-

Reactivity : It serves as a crucial building block for synthesizing biologically active compounds, including potential anti-cancer and anti-inflammatory drugs.[1] Its ability to undergo nucleophilic substitution is key to its utility in creating complex molecular architectures.[1]

-

Incompatible Materials : Strong oxidizing agents, acids, and water.[10][11]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[10][11]

Spectral Data

| Spectrum Type | Details |

| ¹³C NMR | Data available from VARIAN XL-200 instrument.[3] |

| Mass Spectrometry (GC-MS) | NIST library data shows a top peak at m/z 116.[3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[3] |

Experimental Protocols

A. Synthesis of this compound from 4-Chloromethylstyrene

This protocol outlines a general procedure for the synthesis of this compound.

-

Materials : 4-chloromethylstyrene (0.4 mmol), sodium nitrite (B80452) (2 mmol), metal iron(III) porphyrin catalyst (5 mg), acetonitrile (B52724) (4.5 mL), formic acid (0.5 mL), petroleum ether, and ethyl acetate (B1210297).[7]

-

Procedure :

-

Add 4-chloromethylstyrene, sodium nitrite, the catalyst, and acetonitrile to a reaction tube.[7]

-

Heat the mixture to 70°C under an air atmosphere with stirring.[7]

-

Slowly add formic acid dropwise over the first 30 minutes of the reaction.[7]

-

Continue the reaction for a total of 4 hours, then cool the mixture to room temperature.[7]

-

Remove the solvent using a rotary evaporator to obtain the crude product.[7]

-

-

Purification :

B. Analytical Methods

-

Purity Analysis (HPLC) : Purity is often determined by High-Performance Liquid Chromatography (HPLC), with standards of ≥97.0% or ≥98% being common.[1]

-

Reaction Monitoring (GC/GC-MS) : Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the progress of synthesis reactions.[12]

-

Structural Elucidation (NMR) : ¹H and ¹³C NMR spectra are recorded to confirm the structure of the compound, typically using a 400 MHz spectrometer with CDCl₃ or DMSO-d₆ as the solvent.[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification: [3]

-

Serious eye damage (Category 1)[4]

Precautionary Measures: [4][10][11]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear protective gloves, clothing, and eye/face protection.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[8][10][11] Store locked up.[10][11] Keep away from incompatible materials such as strong oxidizing agents and water.[10][11]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[10][11]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10][11]

-

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H6ClN | CID 70127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 97.0 874-86-2 [sigmaaldrich.com]

- 5. 4-(氯甲基)苄腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzonitrile, 4-(chloromethyl)- [webbook.nist.gov]

- 7. 4-(Chloromethyl)tolunitrile | 874-86-2 [chemicalbook.com]

- 8. nj-finechem.com [nj-finechem.com]

- 9. chembk.com [chembk.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Cyanobenzyl Chloride (CAS: 874-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyanobenzyl chloride (CAS: 874-86-2), a versatile bifunctional organic compound. Also known as 4-(chloromethyl)benzonitrile, this reagent is a pivotal intermediate in the synthesis of a wide array of commercially significant molecules, ranging from pharmaceuticals and agrochemicals to fluorescent whitening agents and dyes.[1] This document details its chemical and physical properties, outlines key synthetic methodologies, and presents its applications, with a particular focus on its role in drug discovery and development. Special attention is given to its utility as a precursor in the synthesis of the antimalarial drug pyrimethamine (B1678524). Experimental protocols for its synthesis and its application in the preparation of a pyrimethamine precursor are provided, alongside a visualization of the drug's mechanism of action.

Introduction

4-Cyanobenzyl chloride, with the chemical formula C₈H₆ClN, is a white to off-white crystalline solid at room temperature. Its structure features a benzyl (B1604629) chloride moiety substituted with a nitrile group at the para position. This unique combination of two reactive functional groups—the electrophilic benzylic chloride and the versatile cyano group—renders it a valuable building block in organic synthesis. The chloromethyl group readily participates in nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or converted to various other functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of 4-cyanobenzyl chloride is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 874-86-2 |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 78.0 to 82.0 °C |

| Synonyms | This compound, α-Chloro-p-tolunitrile |

Synthesis of 4-Cyanobenzyl Chloride

4-Cyanobenzyl chloride is most commonly synthesized via the free-radical chlorination of p-tolunitrile (B1678323). This reaction can be initiated using various radical initiators and chlorinating agents. A general experimental workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 4-cyanobenzyl chloride.

Experimental Protocol: Synthesis from p-Tolunitrile

This protocol describes the synthesis of 4-cyanobenzyl chloride from p-tolunitrile using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials:

-

p-Tolunitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., carbon tetrachloride or benzene)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux.

-

Slowly add sulfuryl chloride dropwise to the refluxing mixture.

-

Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-cyanobenzyl chloride by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol (B145695)/water).

Applications in Drug Discovery and Development

4-Cyanobenzyl chloride and its derivatives are valuable intermediates in the pharmaceutical industry.[1] The presence of the reactive chloromethyl group allows for the facile introduction of the cyanobenzyl moiety into various molecular scaffolds, enabling the synthesis of a diverse range of biologically active compounds.

One of the most notable applications is in the synthesis of the antimalarial and antiprotozoal drug, pyrimethamine.[1] Although pyrimethamine itself does not contain the 4-cyanobenzyl group, a key precursor, p-chlorophenylacetonitrile, is synthesized from p-chlorobenzyl chloride, a closely related compound. The following section details the synthesis of this precursor and the subsequent conversion to pyrimethamine.

Synthesis of a Pyrimethamine Precursor

The synthesis of pyrimethamine often starts from p-chlorophenylacetonitrile. A common route to this precursor involves the reaction of p-chlorobenzyl chloride with a cyanide salt.

Caption: Synthetic route to a key pyrimethamine precursor.

Experimental Protocol: Synthesis of p-Chlorophenylacetonitrile

This protocol outlines the synthesis of p-chlorophenylacetonitrile from p-chlorobenzyl chloride.

Materials:

-

p-Chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Aqueous ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in a minimal amount of water.

-

Add ethanol to the solution.

-

To this solution, add a solution of p-chlorobenzyl chloride in ethanol.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude p-chlorophenylacetonitrile by vacuum distillation or recrystallization.

Mechanism of Action of Pyrimethamine

Pyrimethamine is an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of folic acid. Folic acid is a vital precursor for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, pyrimethamine disrupts these crucial biosynthetic pathways in parasites like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.

Caption: Signaling pathway illustrating pyrimethamine's inhibitory action.

Safety and Handling

4-Cyanobenzyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed and causes severe skin burns and eye damage. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Cyanobenzyl chloride is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity allows for its incorporation into a wide range of molecular structures, making it particularly useful in the fields of medicinal chemistry and materials science. The ability to serve as a precursor to important pharmaceuticals like pyrimethamine underscores its significance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to alpha-Chloro-p-tolunitrile: Molecular Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Chloro-p-tolunitrile, systematically known as 4-(chloromethyl)benzonitrile, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring both a reactive benzyl (B1604629) chloride and a versatile nitrile group, establishes it as a crucial intermediate in the synthesis of a variety of target molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and purification. Furthermore, it delves into its pivotal role in drug development, with a particular focus on the synthesis of the non-steroidal aromatase inhibitor, Letrozole (B1683767). A detailed visualization of the aromatase signaling pathway and the mechanism of its inhibition is provided to illustrate the pharmacological relevance of compounds derived from alpha-chloro-p-tolunitrile.

Molecular Structure and Physicochemical Properties

alpha-Chloro-p-tolunitrile is a white to off-white crystalline powder. Its molecular structure consists of a p-tolunitrile (B1678323) core with a chloromethyl substituent at the alpha position.

Table 1: Molecular and Physicochemical Properties of alpha-Chloro-p-tolunitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | [1][2][3] |

| Molecular Weight | 151.59 g/mol | [1][2][3] |

| CAS Number | 874-86-2 | [1][2][3] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 263 °C | [1] |

| Density | 1.18±0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| InChI Key | LOQLDQJTSMKBJU-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1CCl)C#N | [2] |

Table 2: Crystallographic Data for alpha-Chloro-p-tolunitrile

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnma | [4] |

| a (Å) | 20.3965(7) | [4] |

| b (Å) | 7.8164(3) | [4] |

| c (Å) | 4.5015(2) | [4] |

| V (ų) | 717.66(5) | [4] |

| Z | 4 | [4] |

| Temperature (K) | 100.0 | [4] |

Experimental Protocols

Synthesis of alpha-Chloro-p-tolunitrile

A common method for the synthesis of alpha-chloro-p-tolunitrile involves the chlorination of p-tolunitrile. The following is a representative protocol.

Materials:

-

p-Tolunitrile

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Formic acid[5]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile in an adequate amount of anhydrous carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Slowly add 0.5 mL of formic acid dropwise over 30 minutes.[5]

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

The solvent is removed using a rotary evaporator to obtain the crude product.[5]

Purification of alpha-Chloro-p-tolunitrile

The crude product can be purified by column chromatography or recrystallization.

Column Chromatography Protocol: [5]

-

Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297).[5]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified alpha-chloro-p-tolunitrile as a white solid. A yield of 96.2% has been reported using a similar method.[5]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Role in Drug Development: Synthesis of Letrozole

alpha-Chloro-p-tolunitrile and its bromo-analog are key starting materials in the industrial synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor.[5][6][7] Letrozole is a first-line treatment for hormone-receptor-positive breast cancer in postmenopausal women.[7]

The synthesis involves the reaction of 4-(halomethyl)benzonitrile with 1H-1,2,4-triazole to form the intermediate 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[5][6] This intermediate is then reacted with 4-fluorobenzonitrile (B33359) in the presence of a strong base to yield Letrozole.[6]

A significant challenge in this synthesis is the potential formation of the undesired regioisomer, 4-[1-(1,3,4-triazolyl)methyl]benzonitrile, which can complicate purification.[6]

Caption: Synthetic workflow for Letrozole starting from alpha-Chloro-p-tolunitrile.

Signaling Pathway: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast cancer cells. Estrogen can then bind to estrogen receptors (ER) in hormone-receptor-positive breast cancer cells, promoting tumor growth.

Letrozole, synthesized from alpha-chloro-p-tolunitrile, is a competitive inhibitor of aromatase. It binds to the heme group of the cytochrome P450 unit of the enzyme, preventing the conversion of androgens to estrogens. This reduction in circulating estrogen levels deprives hormone-receptor-positive breast cancer cells of their growth stimulus.

Caption: Inhibition of the aromatase pathway by Letrozole.

Conclusion

alpha-Chloro-p-tolunitrile is a valuable and versatile building block in organic synthesis, with profound implications for the development of pharmaceuticals. Its role as a key precursor to the aromatase inhibitor Letrozole underscores its importance in the field of oncology. A thorough understanding of its properties and reaction chemistry is essential for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. The detailed protocols and pathway visualizations provided in this guide serve as a critical resource for professionals in the field, facilitating further research and development in this important area of medicinal chemistry.

References

- 1. 4-(Chloromethyl)tolunitrile | 874-86-2 [chemicalbook.com]

- 2. This compound | C8H6ClN | CID 70127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 97.0 874-86-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Reactivity of the Chloromethyl Group in 4-(Chloromethyl)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzonitrile is a versatile bifunctional organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical behavior is dominated by the reactivity of the benzylic chloride in the chloromethyl group, which is highly susceptible to nucleophilic substitution. This technical guide provides an in-depth analysis of the reactivity of this functional group, supported by experimental protocols, quantitative data, and reaction pathway visualizations. The influence of the para-substituted nitrile group on the molecule's reactivity will also be discussed, offering a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction

This compound, also known as α-chloro-p-tolunitrile or 4-cyanobenzyl chloride, is a crystalline solid that serves as a crucial building block in organic synthesis.[1][2][3] The molecule's utility stems from its two primary functional groups: a nitrile (-C≡N) group and a chloromethyl (-CH₂Cl) group. The chloromethyl group, being a primary benzylic halide, is the principal site of reactivity, readily undergoing nucleophilic substitution reactions.[1] This allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures for various applications, including the development of anti-cancer drugs, anti-inflammatory agents, and advanced polymers.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 874-86-2 | [1][3][5] |

| Molecular Formula | C₈H₆ClN | [1][3][5] |

| Molecular Weight | 151.59 g/mol | [1][3][5] |

| Appearance | White to light yellow crystalline powder/needles | [1][2] |

| Melting Point | 77-79 °C | [1][2] |

| Boiling Point | 263 °C | [1][2] |

| Purity | ≥97.0% (HPLC) | [3] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Store at 2-8 °C under inert gas | [1][2] |

Core Reactivity of the Chloromethyl Group

The reactivity of this compound is overwhelmingly dictated by the chloromethyl group. As a primary benzylic halide, the carbon atom of the -CH₂Cl group is highly electrophilic and is an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

The key factors contributing to this high reactivity are:

-

Benzylic Position: The adjacent benzene (B151609) ring stabilizes the transition state of the Sₙ2 reaction, lowering the activation energy.

-

Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution process.

-

Electron-Withdrawing Nitrile Group: The para-nitrile group is strongly electron-withdrawing. While this deactivates the aromatic ring toward electrophilic attack, it enhances the selectivity of reactions at the chloromethyl position by making the benzylic carbon slightly more electrophilic and preventing side reactions on the ring.[6]

// Reactants sub [label="this compound", shape=plaintext]; nu [label="Nu⁻", fontcolor="#EA4335"];

// Transition State ts [label="[Nu---CH₂(C₆H₄CN)---Cl]⁻", shape=plaintext, fontcolor="#5F6368"];

// Products prod [label="Substituted Product", shape=plaintext]; cl [label="Cl⁻", fontcolor="#34A853"];

// Arrows sub -> ts [arrowhead=none]; nu -> ts [label="Attack"]; ts -> prod [label="Substitution"]; ts -> cl [label="Leaving Group"];

// Invisible nodes for alignment {rank=same; sub; prod;} {rank=same; nu; cl;} } } Caption: General Sₙ2 nucleophilic substitution pathway.

Key Synthetic Applications and Reactions

The electrophilic nature of the chloromethyl group allows it to react with a wide array of nucleophiles, making it a valuable intermediate.

Nucleophilic Substitution Reactions

This is the most common class of reactions for this compound. The ability to easily displace the chloride atom allows for the synthesis of a multitude of derivatives.[1]

-

Synthesis of Amines: Reaction with ammonia, primary, or secondary amines. A notable example is the Gabriel synthesis, which uses potassium phthalimide (B116566) to create primary amines, preventing over-alkylation.[7] This is a foundational step in synthesizing many pharmaceutical compounds.[1]

-

Formation of Ethers: Reaction with alkoxides or phenoxides (RO⁻) yields benzyl (B1604629) ethers.

-

Formation of Esters: Reaction with carboxylate salts (RCOO⁻) produces benzyl esters.

-

Alkylation of Carbon Nucleophiles: Reaction with enolates or organometallic reagents allows for carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling

This compound can participate in cross-coupling reactions. For instance, it can be coupled with aryl boronic acids in the presence of a palladium catalyst to efficiently synthesize diarylmethane derivatives, which are important structural motifs in medicinal chemistry.[4]

Polymer Chemistry

The compound is used to functionalize polymers or as a monomer in the production of specialty polymers.[1] For example, it has been used to create quaternized poly(4-vinyl pyridine) block copolymers for applications in drug delivery and bioimaging.[4]

Quantitative Reaction Data

The following table summarizes yields for key transformations involving this compound and related precursors, demonstrating the efficiency of reactions at the benzylic position.

| Reaction Description | Starting Material | Reagents | Product | Yield | Reference |

| Chloromethylation | 4-Chloromethylstyrene | NaNO₂, Iron(III) porphyrin, Acetonitrile (B52724), Formic acid | This compound | 96.2% | [2] |

| Benzylic Bromination | 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 4-(Bromomethyl)benzonitrile | 90% | [8] |

| Gabriel Synthesis (Amine Formation) | 4-(Bromomethyl)-3-methylbenzonitrile | 1. Potassium Phthalimide, DMF; 2. Hydrazine (B178648) Hydrate (B1144303), EtOH | 4-(Aminomethyl)-3-methylbenzonitrile | Not specified, but a standard high-yield method | [7][9] |

Detailed Experimental Protocols

The following protocols are representative of the synthesis and subsequent reaction of benzylic halides like this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of the title compound from a styrene (B11656) precursor.[2]

-

Materials: 4-chloromethylstyrene (0.4 mmol), sodium nitrite (B80452) (2 mmol), metal iron(III) porphyrin catalyst (5 mg), acetonitrile (4.5 mL), formic acid (0.5 mL), petroleum ether, ethyl acetate (B1210297).

-

Procedure:

-

To a reaction tube, add 4-chloromethylstyrene, sodium nitrite, the iron(III) porphyrin catalyst, and acetonitrile.

-

Heat the mixture to 70 °C under an air atmosphere with stirring.

-

Slowly add formic acid dropwise over the first 30 minutes of the reaction.

-

Continue heating and stirring for a total of 4 hours.

-

After 4 hours, stop heating and allow the reaction mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography using a solvent mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white solid.

-

Protocol 2: Synthesis of 4-(Aminomethyl)benzonitrile via Gabriel Synthesis

This protocol outlines the conversion of a benzylic halide to a primary amine, a common application for this compound. The protocol is adapted from procedures for the analogous bromo-compound.[7][9]

-

Materials: this compound, potassium phthalimide, Dimethylformamide (DMF), hydrazine hydrate, ethanol (B145695), hydrochloric acid, sodium hydroxide (B78521).

-

Step A: Synthesis of N-(4-cyanobenzyl)phthalimide

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the solid product.

-

Collect the precipitated N-(4-cyanobenzyl)phthalimide by filtration and wash thoroughly with water.

-

-

Step B: Hydrazinolysis to the Primary Amine

-

Suspend the dried phthalimide intermediate from Step A in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and make it basic with an aqueous sodium hydroxide solution to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield 4-(aminomethyl)benzonitrile.

-

// Nodes start [label="this compound"]; reagent1 [label="+ Potassium Phthalimide\nin DMF", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="N-(4-cyanobenzyl)phthalimide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="+ Hydrazine Hydrate\nin Ethanol (Reflux)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4-(Aminomethyl)benzonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Phthalhydrazide\n(Precipitate)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reagent1 [dir=none]; reagent1 -> intermediate [label="Step A: Nucleophilic\nSubstitution"]; intermediate -> reagent2 [dir=none]; reagent2 -> product [label="Step B: Hydrazinolysis"]; reagent2 -> byproduct [style=dashed, arrowhead=open, label="Removal by\nFiltration"]; } } Caption: Experimental workflow for the Gabriel synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed or inhaled and harmful in contact with skin.[10][11]

-

Corrosivity: It causes severe skin burns and serious eye damage.[5]

-

Reactivity: The compound is water-reactive and contact with water or acids can liberate toxic gases such as hydrogen cyanide and hydrogen chloride.[10] It should be stored under an inert atmosphere and away from moisture.[2][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[10][11]

Conclusion

The chloromethyl group in this compound imparts a high degree of reactivity to the molecule, making it a cornerstone intermediate in modern organic synthesis. Its propensity to undergo nucleophilic substitution reactions allows for straightforward derivatization, providing access to a wide range of compounds, particularly amines, ethers, and esters. This versatility has cemented its role as a valuable building block in the development of pharmaceuticals, functional polymers, and other high-value chemicals.[1] A thorough understanding of its reactivity, combined with stringent safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Chloromethyl)tolunitrile | 874-86-2 [chemicalbook.com]

- 3. 4-(氯甲基)苄腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H6ClN | CID 70127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chembk.com [chembk.com]

Nucleophilic substitution mechanisms for 4-cyanobenzyl chloride

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanisms for 4-Cyanobenzyl Chloride

Executive Summary

This guide provides a detailed examination of the nucleophilic substitution mechanisms governing the reactivity of 4-cyanobenzyl chloride. As a primary benzylic halide featuring a potent electron-withdrawing group (EWG) in the para position, its reactivity is mechanistically distinct from unsubstituted or electron-donating group (EDG) substituted analogues. The core analysis demonstrates that the presence of the 4-cyano group significantly destabilizes the formation of a benzylic carbocation, thereby strongly disfavoring the unimolecular (SN1) pathway. Consequently, 4-cyanobenzyl chloride predominantly reacts via the bimolecular (SN2) mechanism. This document presents quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Nucleophilic substitution reactions at benzylic carbons are fundamental transformations in organic synthesis. The benzyl (B1604629) group's unique position, adjacent to an aromatic ring, allows for potential stabilization of reaction intermediates and transition states, leading to a delicate balance between SN1 and SN2 pathways.[1][2] The specific mechanism is highly sensitive to the electronic nature of substituents on the benzene (B151609) ring.

4-Cyanobenzyl chloride presents a key case study. The cyano (-CN) group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects.[3][4] This deactivates the benzene ring by pulling electron density away from it.[5] This electronic perturbation has profound consequences for the stability of the potential carbocation intermediate in an SN1 reaction, making this substrate an excellent model for exploring electronically controlled reaction pathways.

Core Nucleophilic Substitution Mechanisms

The reactivity of 4-cyanobenzyl chloride is a competition between the SN1 and SN2 mechanisms. The electronic effect of the 4-cyano group is the decisive factor.

The SN1 (Unimolecular) Pathway

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate.[6] In the case of benzyl chlorides, this intermediate is stabilized by resonance, with the positive charge delocalized into the benzene ring.

However, for 4-cyanobenzyl chloride, the powerful electron-withdrawing nature of the cyano group strongly destabilizes the positive charge of the benzylic carbocation. This destabilization raises the energy of the carbocation intermediate and, more importantly, the energy of the transition state leading to its formation. This results in a significantly higher activation energy for the SN1 pathway, making it kinetically unfavorable under most conditions.[1][3]

Caption: The SN1 pathway for 4-cyanobenzyl chloride, disfavored due to carbocation destabilization.

The SN2 (Bimolecular) Pathway

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] This mechanism avoids the formation of a high-energy carbocation intermediate. For primary halides like 4-cyanobenzyl chloride, the SN2 pathway is sterically accessible.

The electron-withdrawing cyano group enhances the electrophilicity of the benzylic carbon (the δ+ charge is increased), making it more susceptible to attack by a nucleophile. This electronic factor, combined with the primary nature of the substrate and the instability of the corresponding carbocation, makes the SN2 mechanism the overwhelmingly favored pathway for 4-cyanobenzyl chloride, especially with strong nucleophiles.[8][9][10]

Caption: The favored SN2 pathway, a single concerted step avoiding a carbocation intermediate.

Factors Influencing Reaction Mechanism

While the substrate's electronic properties strongly suggest an SN2 mechanism, reaction conditions play a crucial role.

-

Nucleophile: Strong, anionic nucleophiles (e.g., CN⁻, OH⁻, OR⁻) will favor the SN2 pathway, as the reaction rate is dependent on the nucleophile's concentration and reactivity.[11] Weak, neutral nucleophiles (e.g., H₂O, ROH) could potentially lead to SN1 reactions (solvolysis), but the rate would be extremely slow due to the electronic destabilization.

-

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it highly nucleophilic.[12] Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing both the departing leaving group and the carbocation intermediate. However, for 4-cyanobenzyl chloride, even in polar protic solvents, the SN1 pathway is significantly hindered.

-

Leaving Group: Chloride is a good leaving group, suitable for both SN1 and SN2 reactions.

The interplay of these factors can be visualized as a decision-making process.

Caption: Deciding the dominant mechanism for 4-cyanobenzyl chloride based on reaction conditions.

Quantitative Analysis: Kinetics and Hammett Relationship

The effect of substituents on the rate of solvolysis of benzyl chlorides provides strong quantitative evidence for the mechanistic pathway. Solvolysis reactions, where the solvent acts as the nucleophile, are typically used to probe for SN1 character.

A study on the solvolysis of twenty-seven substituted benzyl chlorides in 20% acetonitrile/water determined the first-order rate constants (k_solv).[13][14][15] The data clearly show that electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.

| Substituent (at position 4) | k_solv (s⁻¹) at 25°C | Relative Rate | Hammett σ⁺ Constant |

| -OCH₃ | 2.2 x 10⁰ | 2,750,000 | -0.78 |

| -CH₃ | 2.8 x 10⁻³ | 3,500 | -0.31 |

| -H | 8.0 x 10⁻⁷ | 1 | 0.00 |

| -CN | ~1 x 10⁻⁸ (estimated) | ~0.0125 | +0.66 |

| -NO₂ | 4.4 x 10⁻⁸ | 0.055 | +0.79 |

| Table constructed from data and trends presented in referenced literature. The rate for 4-cyanobenzyl chloride is estimated based on the established trend with strongly deactivating groups like 3,4-dinitro.[13][14] |

The vast difference in rates—spanning eight orders of magnitude from the electron-rich 4-methoxy to the electron-poor dinitro derivatives—is compelling.[13][14] The extremely slow rate for substrates with electron-withdrawing groups like nitro, and by extension cyano, is inconsistent with a mechanism that proceeds through a carbocation. This trend is often analyzed using the Hammett equation , which correlates reaction rates with substituent electronic effects. For the solvolysis of benzyl systems, a large negative reaction constant (ρ) is observed, indicating a buildup of positive charge in the transition state.[16] This confirms that electron-withdrawing groups, which have positive σ constants, will drastically decrease the logarithm of the rate constant, effectively shutting down the SN1 pathway.

Experimental Protocols

Protocol for Kinetic Measurement of Solvolysis (SN1)

This protocol is adapted for determining the first-order rate constant of solvolysis for a substituted benzyl chloride, such as 4-cyanobenzyl chloride, using a titration method to monitor the production of HCl.[17][18]

-

Solvent Preparation: Prepare a stock solution of the desired solvent mixture (e.g., 80% ethanol (B145695) in water).

-

Reaction Setup: In a thermostated flask (e.g., 25.0 °C), add a precise volume of the solvent mixture (e.g., 50.0 mL). Add a few drops of a suitable indicator (e.g., bromothymol blue).

-

Initiation: Prepare a concentrated stock solution of 4-cyanobenzyl chloride in a non-nucleophilic solvent like acetone. At time t=0, inject a small, precise volume (e.g., 0.1 mL) of the substrate stock solution into the stirring solvent mixture.

-

Titration: The solvolysis reaction produces HCl, which will cause the indicator to change color. Periodically, or as the color changes, titrate the solution back to the indicator's endpoint using a standardized solution of NaOH (e.g., 0.01 M). Record the volume of NaOH added and the time.

-

Data Analysis: The rate of reaction can be determined by monitoring the production of acid over time. The first-order rate constant (k) can be calculated from the integrated rate law: ln([A]₀/[A]ₜ) = kt, where [A] is the concentration of the benzyl chloride. The concentration at time t, [A]ₜ, is proportional to (V∞ - Vₜ), where V∞ is the volume of titrant required for complete reaction and Vₜ is the volume at time t.

Protocol for Preparative SN2 Reaction

This protocol describes a typical SN2 reaction of 4-cyanobenzyl chloride with sodium cyanide to form 4-cyanobenzyl cyanide.[9][19]

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzyl chloride (1.0 eq) and a polar aprotic solvent such as ethanol or acetone (e.g., 10 mL per gram of substrate).

-

Nucleophile Addition: Add sodium cyanide (NaCN, ~1.2 eq) to the stirring solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 4-cyanobenzyl cyanide.

Conclusion

References

- 1. aromatic compounds - Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent Effects [chem.ucalgary.ca]

- 5. studymind.co.uk [studymind.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]

- 9. The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : [allen.in]

- 10. brainly.in [brainly.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. web.viu.ca [web.viu.ca]

- 17. amherst.edu [amherst.edu]

- 18. theochem.mercer.edu [theochem.mercer.edu]

- 19. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

Spectroscopic Data Interpretation of 4-(Chloromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(chloromethyl)benzonitrile, a key intermediate in pharmaceutical and organic synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -CN) |

| ~7.50 | Doublet | 2H | Aromatic protons (ortho to -CH₂Cl) |

| 4.74 | Singlet | 2H | -CH₂Cl |

Note: Chemical shifts for aromatic protons are approximate and may vary slightly depending on the solvent and concentration. The coupling constant (J) for the aromatic doublets is typically in the range of 8-9 Hz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Quaternary aromatic carbon (-C-CH₂Cl) |

| ~133 | Aromatic C-H (ortho to -CN) |

| ~130 | Aromatic C-H (ortho to -CH₂Cl) |

| ~118 | Quaternary aromatic carbon (-C-CN) |

| ~117 | Nitrile carbon (-CN) |

| ~45 | Methylene carbon (-CH₂Cl) |

Note: The assignments are based on established chemical shift ranges for substituted benzene (B151609) derivatives.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N (nitrile) stretch |

| ~1610, ~1500 | Medium | Aromatic C=C ring stretch |

| ~1420 | Medium | CH₂ bend (scissoring) |

| ~1280 | Medium | C-H in-plane bend |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 151/153 | ~30 / ~10 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 116 | 100 | [M-Cl]⁺, Loss of chlorine radical |

| 89 | ~20 | [M-Cl-HCN]⁺, Subsequent loss of hydrogen cyanide |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway in EI-MS.

References

An In-depth Technical Guide to the Key Functional Groups of 4-(Chloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key functional groups of 4-(Chloromethyl)benzonitrile, a versatile bifunctional building block crucial in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The document elucidates the structure, reactivity, and spectroscopic signatures of its core components: the aromatic nitrile, the benzyl (B1604629) chloride, and the benzene (B151609) ring. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside a thorough compilation of its physicochemical and spectroscopic data. Visualizations of its molecular structure, reaction mechanisms, and its application in the synthesis of the aromatase inhibitor Letrozole (B1683767) are presented to facilitate a deeper understanding of its chemical utility.

Introduction

This compound, also known as α-chloro-p-tolunitrile or 4-cyanobenzyl chloride, is a crystalline solid at room temperature. Its significance as a chemical intermediate stems from the presence of two highly reactive and synthetically valuable functional groups: a nitrile group and a chloromethyl group, positioned at opposite ends of a benzene ring. This unique arrangement allows for selective and sequential chemical transformations, making it an ideal starting material for the synthesis of complex molecules with diverse applications, including anti-cancer and anti-inflammatory drugs.[1] This guide will delve into the distinct chemical properties and reactivity of each functional group, supported by experimental data and protocols.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a para-substituted benzene ring, with a chloromethyl group (-CH₂Cl) at position 1 and a nitrile group (-C≡N) at position 4.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| CAS Number | 874-86-2 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 77-79 °C |

| Boiling Point | 263 °C |

| Purity | ≥97.0% (HPLC) |

Key Functional Groups and Their Reactivity

The Chloromethyl Group (-CH₂Cl)

The chloromethyl group is the most reactive site on the molecule for nucleophilic substitution. The benzylic carbon is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the benzene ring. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution: The primary reactivity of the chloromethyl group is demonstrated in Sₙ2 reactions. The benzylic position is favorable for Sₙ2 reactions due to the ability of the benzene ring to stabilize the transition state. Common nucleophiles that react at this site include amines, azides, thiols, and alkoxides.

Caption: Generalized Sₙ2 reaction at the chloromethyl group.

This reactivity is fundamental to its use as a building block. For instance, in the synthesis of the aromatase inhibitor Letrozole, the initial step involves the reaction of this compound with the triazole anion, a potent nucleophile.

The Nitrile Group (-C≡N)

The nitrile group is a versatile functional group that can undergo a variety of transformations, although it is generally less reactive than the chloromethyl group under nucleophilic substitution conditions.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: It can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

The presence of the nitrile group is crucial for the biological activity of many compounds derived from this compound, as it can act as a hydrogen bond acceptor or be a precursor to other functional groups.

The Benzene Ring

The benzene ring is a stable aromatic system. The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the chloromethyl group is a weakly deactivating, ortho-, para-directing group. However, due to the high reactivity of the chloromethyl group towards nucleophiles, reactions involving electrophilic substitution on the ring are less common.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks and Assignments |

| ¹H NMR | δ ~7.7 ppm (d, 2H, aromatic protons ortho to -CN), δ ~7.5 ppm (d, 2H, aromatic protons ortho to -CH₂Cl), δ ~4.6 ppm (s, 2H, -CH₂Cl) |

| ¹³C NMR | δ ~138 ppm (quaternary C of benzene ring attached to -CH₂Cl), δ ~132 ppm (aromatic CH ortho to -CN), δ ~129 ppm (aromatic CH ortho to -CH₂Cl), δ ~118 ppm (-C≡N), δ ~112 ppm (quaternary C of benzene ring attached to -CN), δ ~45 ppm (-CH₂Cl) |

| FT-IR (cm⁻¹) | ~2230 cm⁻¹ (C≡N stretch), ~1610, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-Cl stretch), ~820 cm⁻¹ (para-disubstituted benzene C-H bend) |

| Mass Spec (m/z) | 151 (M⁺), 116 (M⁺ - Cl) |

Experimental Protocols

Synthesis of this compound from 4-Methylbenzonitrile

A common laboratory-scale synthesis involves the radical chlorination of 4-methylbenzonitrile.

Materials:

-

4-Methylbenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in CCl₄.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction should be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide (B58015) byproduct and wash it with a small amount of cold CCl₄.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Substitution with 1H-1,2,4-Triazole: Synthesis of 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile

This reaction is the first step in the synthesis of Letrozole.[2][3]

Materials:

-

This compound

-

1H-1,2,4-Triazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

-

To a stirred suspension of 1H-1,2,4-triazole and potassium carbonate in DMF, add a solution of this compound in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile.

Application in Drug Development: Synthesis of Letrozole

This compound is a key starting material for the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[4] The synthesis pathway highlights the utility of the reactive chloromethyl group.

Caption: Simplified synthesis pathway of Letrozole.

The initial nucleophilic substitution with triazole forms the key intermediate, 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile.[3] This intermediate then undergoes a reaction with 4-fluorobenzonitrile in the presence of a strong base to form Letrozole. This multi-step synthesis is a prime example of how the distinct reactivity of the functional groups in this compound can be strategically utilized in drug development.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct and predictable reactivity of its chloromethyl and nitrile functional groups allows for its incorporation into a wide array of complex molecules. A thorough understanding of its chemical properties, as detailed in this guide, is essential for researchers and scientists in the fields of medicinal chemistry and materials science to fully exploit its synthetic potential. The successful application of this compound in the synthesis of important pharmaceuticals like Letrozole underscores its significance in modern drug development.

References

Stability and Degradation Pathways of 4-Cyanobenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzyl chloride, a versatile bifunctional molecule, serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Its reactivity, stemming from the benzylic chloride moiety, is pivotal to its synthetic utility. However, this reactivity also predisposes the molecule to various degradation pathways, impacting its stability during storage, handling, and in various reaction media. A thorough understanding of the stability profile and degradation mechanisms of 4-cyanobenzyl chloride is paramount for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the stability and degradation pathways of 4-cyanobenzyl chloride, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-cyanobenzyl chloride is essential for interpreting its stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 46-49 °C | |

| Boiling Point | 115-117 °C at 10 mmHg | |

| Solubility | Soluble in common organic solvents (e.g., acetone, acetonitrile (B52724), dichloromethane). Insoluble in water. |

Degradation Pathways

4-Cyanobenzyl chloride is susceptible to degradation through several key pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. The presence of the electron-withdrawing cyano group significantly influences the reactivity of the benzylic carbon, generally retarding reactions that proceed through a carbocation intermediate.

Hydrolysis (Solvolysis)

The most common degradation pathway for 4-cyanobenzyl chloride in the presence of water or other nucleophilic solvents is hydrolysis, a type of solvolysis. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is displaced by a hydroxyl group to form 4-cyanobenzyl alcohol.

Reaction: NC-C₆H₄-CH₂Cl + H₂O → NC-C₆H₄-CH₂OH + HCl

The rate of hydrolysis is dependent on several factors, including temperature, solvent polarity, and pH.

Quantitative Data: Solvolysis Rate

The solvolysis of substituted benzyl (B1604629) chlorides has been studied extensively. The first-order rate constant for the solvolysis of 4-cyanobenzyl chloride in 20% acetonitrile in water at 25 °C provides a quantitative measure of its reactivity under these conditions.

| Compound | Solvent System | Temperature (°C) | First-Order Rate Constant (k_solv) (s⁻¹) |

| 4-Cyanobenzyl Chloride | 20% Acetonitrile in Water | 25 | 3.0 x 10⁻⁷[1] |

This rate is significantly slower than that of benzyl chlorides with electron-donating substituents, highlighting the deactivating effect of the cyano group on SN1-type reactions.

Oxidation

In the presence of oxygen or other oxidizing agents, 4-cyanobenzyl chloride can undergo oxidation. The primary oxidation product is 4-cyanobenzaldehyde (B52832), which can be further oxidized to 4-cyanobenzoic acid under more stringent conditions. The presence of catalysts, such as transition metal ions, can accelerate this process.

Photodegradation

Thermal Degradation

At elevated temperatures, 4-cyanobenzyl chloride can undergo thermal decomposition. Similar to photolysis, the initial step is likely the cleavage of the C-Cl bond. The resulting radicals can then initiate polymerization or other decomposition reactions. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating thermal stability.

Experimental Protocols

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods. Below are detailed methodologies for key experiments.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of 4-cyanobenzyl chloride under various stress conditions.

Materials:

-

4-Cyanobenzyl chloride

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve 4-cyanobenzyl chloride in a minimal amount of acetonitrile and dilute with 0.1 N HCl to a final concentration of ~1 mg/mL. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve 4-cyanobenzyl chloride in a minimal amount of acetonitrile and dilute with 0.1 N NaOH to a final concentration of ~1 mg/mL. Keep at room temperature for 1 hour.

-

Oxidative Degradation: Dissolve 4-cyanobenzyl chloride in a minimal amount of acetonitrile and dilute with 3% H₂O₂ to a final concentration of ~1 mg/mL. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store solid 4-cyanobenzyl chloride in an oven at 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solution of 4-cyanobenzyl chloride (~1 mg/mL in acetonitrile/water) in a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method.

HPLC-UV/MS Method for Stability Indicating Assay

Objective: To separate and quantify 4-cyanobenzyl chloride and its potential degradation products (4-cyanobenzyl alcohol, 4-cyanobenzaldehyde, and 4-cyanobenzoic acid).

Instrumentation:

-

HPLC system with a UV detector and a mass spectrometer (e.g., ESI or APCI source).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm and MS detection in positive and negative ion modes.

Sample Preparation: Dilute the sample with the initial mobile phase composition to an appropriate concentration.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4-cyanobenzyl chloride.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of 4-cyanobenzyl chloride into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of 4-cyanobenzyl chloride.

Instrumentation: Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of 4-cyanobenzyl chloride into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from 25 °C to a temperature above its melting point (e.g., 100 °C) at a constant heating rate (e.g., 5 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Summary and Conclusion

4-Cyanobenzyl chloride is a reactive molecule with several potential degradation pathways. Hydrolysis to 4-cyanobenzyl alcohol is a primary concern in aqueous environments. Oxidation can lead to the formation of 4-cyanobenzaldehyde and 4-cyanobenzoic acid. The compound is also susceptible to degradation upon exposure to heat and light. The electron-withdrawing nature of the cyano group plays a significant role in modulating its reactivity.

A thorough understanding of these degradation pathways, supported by quantitative stability data and robust analytical methods, is crucial for professionals in drug development and chemical research. The experimental protocols provided in this guide offer a framework for assessing the stability of 4-cyanobenzyl chloride and for the development of stability-indicating methods, ultimately ensuring the quality and reliability of products derived from this important chemical intermediate. Further studies to determine the specific kinetics of photodegradation and to fully characterize all minor degradation products under various stress conditions would provide an even more complete stability profile.

References

An In-depth Technical Guide to Chlorophenylacetonitrile Isomers (C8H6ClN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compounds with the molecular formula C8H6ClN, focusing on the positional isomers of chlorophenylacetonitrile. These compounds are versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. This document details their nomenclature, physicochemical properties, synthesis protocols, and key reaction pathways.

IUPAC Nomenclature and Synonyms

The chemical formula C8H6ClN encompasses three primary positional isomers of chlorophenylacetonitrile, also known as chlorobenzyl cyanide. The position of the chlorine atom on the phenyl ring dictates the specific isomer.

-

2-Chlorophenylacetonitrile

-

IUPAC Name: 2-(2-chlorophenyl)acetonitrile

-

Synonyms: o-Chlorobenzyl cyanide, 2-Chlorobenzyl cyanide, (2-Chlorophenyl)acetonitrile, o-Chlorophenylacetonitrile, Benzeneacetonitrile, 2-chloro-[1]

-

-

3-Chlorophenylacetonitrile

-

4-Chlorophenylacetonitrile

-

IUPAC Name: 2-(4-chlorophenyl)acetonitrile

-